molecular formula C28H25NO5 B14105906 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Benzyloxy)-3-methoxyphenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14105906
M. Wt: 455.5 g/mol
InChI Key: PADLYQZAPZCAEM-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)-3-methoxyphenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 4-(benzyloxy)-3-methoxybenzaldehyde and a suitable pyrrole derivative.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing catalysts and automated processes to streamline the synthesis.

Chemical Reactions Analysis

1-[4-(Benzyloxy)-3-methoxyphenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes present in the molecule to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, contributing to the development of new materials and catalysts.

    Biology: The compound exhibits significant biological activities, including antimicrobial and antioxidant properties, making it a candidate for drug development and therapeutic applications.

    Medicine: Research has shown its potential in treating various diseases due to its ability to interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

1-[4-(Benzyloxy)-3-methoxyphenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds such as:

These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical properties and biological activities

Properties

Molecular Formula

C28H25NO5

Molecular Weight

455.5 g/mol

IUPAC Name

1-(3-methoxy-4-phenylmethoxyphenyl)-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H25NO5/c1-3-15-29-25(24-26(30)20-11-7-8-12-21(20)34-27(24)28(29)31)19-13-14-22(23(16-19)32-2)33-17-18-9-5-4-6-10-18/h4-14,16,25H,3,15,17H2,1-2H3

InChI Key

PADLYQZAPZCAEM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC

Origin of Product

United States

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